molecular formula HAt<br>AtH B1221854 Astatane

Astatane

Número de catálogo: B1221854
Peso molecular: 210.9951 g/mol
Clave InChI: PGLQOBBPBPTBQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Astatane can be synthesized by reacting astatine with hydrocarbons such as ethane. The reaction is as follows :

C2H6+At2C2H5At+HAt\text{C}_2\text{H}_6 + \text{At}_2 \rightarrow \text{C}_2\text{H}_5\text{At} + \text{HAt} C2​H6​+At2​→C2​H5​At+HAt

This reaction also produces the corresponding alkyl astatide, in this case, ethyl astatide (astatoethane) . Due to the high radioactivity and short half-life of astatine isotopes, hydrogen astatide is primarily produced in laboratories for research purposes .

Análisis De Reacciones Químicas

Astatane undergoes several types of chemical reactions, including:

These reactions result in the formation of elemental hydrogen gas and astatine precipitate .

Aplicaciones Científicas De Investigación

Targeted Alpha Therapy (TAT)

Targeted alpha therapy utilizes alpha-emitting isotopes like astatine-211 to selectively destroy cancer cells while sparing normal tissues. The unique properties of astatine-211 allow it to be incorporated into various radiopharmaceuticals that target specific types of cancer cells.

  • Cancer Types:
    • Thyroid Cancer: Astatine-211 can be linked to ionic molecules that mimic iodine's behavior, allowing it to accumulate in thyroid cancer cells. This approach aims to provide an alternative for patients whose cancers are resistant to traditional iodine-131 therapy .
    • Prostate Cancer: Researchers have developed astatine-211 compounds linked to peptides that selectively bind to prostate cancer cells. Clinical trials are underway to assess the efficacy of these treatments .

Case Studies and Clinical Trials

Recent clinical trials have explored the effectiveness of astatine-211 in various settings:

  • Osaka University Hospital has initiated trials using astatine-211-based radiopharmaceuticals for treating thyroid and prostate cancers. Early animal studies showed promising results, leading to human trials expected to yield results by March 2025 .
  • Phenylalanine Derivatives: Studies have demonstrated that phenylalanine labeled with astatine-211 shows tumor growth suppression in glioma models, indicating its potential for targeting tumors via amino acid transport mechanisms .

Chemical Behavior

Recent research has provided insights into the chemical properties of astatine, which are crucial for optimizing its use in targeted therapies:

  • Astatine exhibits both metallic and non-metallic characteristics, influencing its reactivity and interaction with various compounds. Understanding these properties aids in the development of effective radiolabeling techniques necessary for TAT .

Production Methods

Innovative production methods have been developed to increase the availability of astatine-211:

  • RIKEN's particle accelerator facilities have pioneered new techniques that enhance the production rate of astatine-211 while reducing costs associated with drug development . This includes using a rotating liquid bismuth target system that allows for more efficient production without the need for extremely low temperatures.

Summary and Future Directions

Astatine-211 holds great promise for revolutionizing cancer treatment through targeted alpha therapy. Its unique properties enable selective targeting of tumor cells while minimizing damage to healthy tissues. Ongoing research and clinical trials will further elucidate its efficacy across various cancer types.

Application Cancer Type Current Status
Targeted Alpha TherapyThyroid CancerPhase I clinical trial underway; results expected March 2025
Targeted Alpha TherapyProstate CancerClinical trials planned for 2024
Phenylalanine DerivativeGliomaTumor growth suppression observed in animal models

Comparación Con Compuestos Similares

Astatane is similar to other hydrogen halides such as hydrogen fluoride (HF), hydrogen chloride (HCl), hydrogen bromide (HBr), and hydrogen iodide (HI) . it is unique due to the following reasons:

Similar compounds include:

This compound stands out due to its unique properties and challenges associated with its handling and use in research.

Propiedades

Fórmula molecular

HAt
AtH

Peso molecular

210.9951 g/mol

Nombre IUPAC

astatane

InChI

InChI=1S/AtH/h1H

Clave InChI

PGLQOBBPBPTBQS-UHFFFAOYSA-N

SMILES

[AtH]

SMILES canónico

[AtH]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.